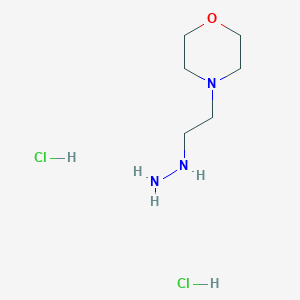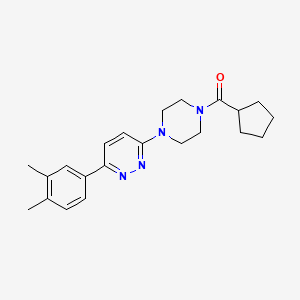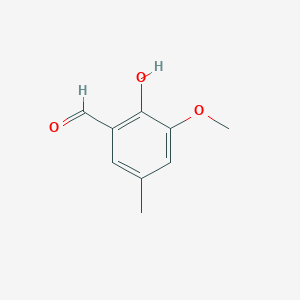![molecular formula C14H22N2O4 B2420588 Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate CAS No. 2361862-60-2](/img/structure/B2420588.png)
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate, also known as PPAC, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects the biochemical and physiological effects of cells. In
Mécanisme D'action
The mechanism of action of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate involves the inhibition of the proteasome, which is responsible for the degradation of proteins within cells. This inhibition leads to the accumulation of misfolded and damaged proteins, which in turn leads to the induction of apoptosis in cancer cells. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to have several biochemical and physiological effects on cells. In cancer cells, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate induces apoptosis by inhibiting the proteasome, leading to the accumulation of misfolded and damaged proteins. In neurodegenerative diseases, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate in lab experiments is its toxicity. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to be toxic to both cancerous and non-cancerous cells, which limits its potential use in certain applications.
Orientations Futures
There are several future directions for the study of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate. One potential direction is the development of new cancer treatments that utilize Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate's ability to induce apoptosis in cancer cells. Another potential direction is the study of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate's effects on other neurological disorders, such as Huntington's disease. Additionally, further research is needed to investigate the toxicity of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate and its potential side effects.
Conclusion:
In conclusion, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects the biochemical and physiological effects of cells. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has the potential to be a valuable tool in the development of new treatments for cancer and other neurological disorders.
Méthodes De Synthèse
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is synthesized through a specific method that involves the reaction of 1-prop-2-enoylpiperidine-4-carboxylic acid with isopropyl chloroacetate in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate in its pure form.
Applications De Recherche Scientifique
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been extensively studied for its potential use in various scientific research applications. One of the main applications of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is in the field of cancer research. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-4-12(17)16-7-5-11(6-8-16)14(19)15-9-13(18)20-10(2)3/h4,10-11H,1,5-9H2,2-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZNHOHLFXJJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)

![2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2420508.png)

![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)
![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)
![N-[4-(acetylamino)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2420517.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2420521.png)

![Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride](/img/structure/B2420524.png)
![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2420525.png)
